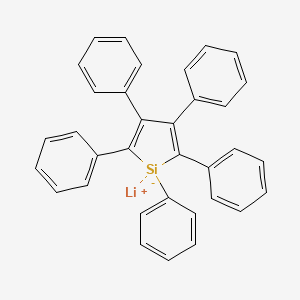
Lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene typically involves the palladium-catalyzed reaction of zirconocene dichloride with phenyl-substituted bromides. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the principles of organosilicon chemistry and large-scale organic synthesis can be applied to scale up the production process.
化学反応の分析
Types of Reactions
Lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce silanes. Substitution reactions can lead to a variety of functionalized derivatives .
科学的研究の応用
Lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene has several scientific research applications, including:
Chemistry: Used as a ligand in organometallic chemistry to stabilize metal complexes.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene involves its ability to interact with metal centers and stabilize reactive intermediates. The silicon atom in the compound plays a crucial role in modulating its reactivity and binding properties. The phenyl groups provide steric hindrance, which can influence the compound’s selectivity in various reactions .
類似化合物との比較
Similar Compounds
1,2,3,4,5-Pentakis(4-butylphenyl)-1,3-cyclopentadiene: Similar structure but with butyl groups instead of phenyl groups.
1,2,3,4,5-Pentakis(4-methylphenyl)-1,3-cyclopentadiene: Similar structure but with methyl groups instead of phenyl groups.
Uniqueness
Lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene is unique due to the presence of the silicon atom, which imparts distinct chemical properties compared to its carbon analogs. The phenyl groups also contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
667456-59-9 |
|---|---|
分子式 |
C34H25LiSi |
分子量 |
468.6 g/mol |
IUPAC名 |
lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene |
InChI |
InChI=1S/C34H25Si.Li/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;/h1-25H;/q-1;+1 |
InChIキー |
YNGYOFKWTPNSCL-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1=CC=C(C=C1)C2=C([Si-](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


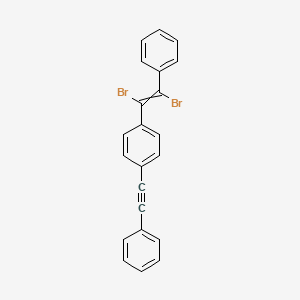
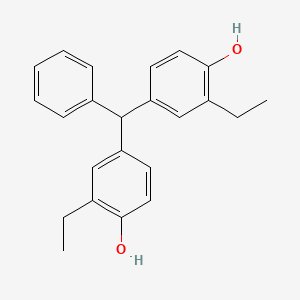
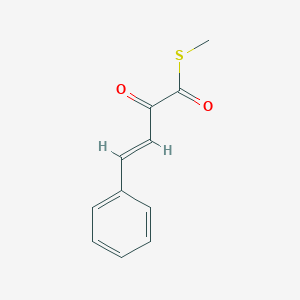
![4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde](/img/structure/B12520578.png)

![3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid](/img/structure/B12520596.png)
![10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione](/img/structure/B12520603.png)
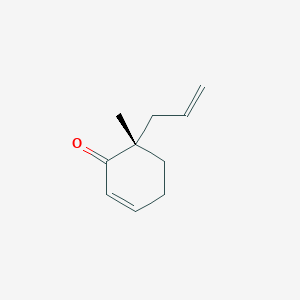
![3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione](/img/structure/B12520621.png)
![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)
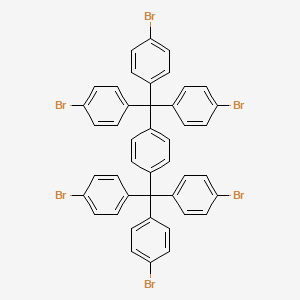

![(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid](/img/structure/B12520666.png)
